Cas no 2227772-67-8 ((2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine)

(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine
- 2227772-67-8
- (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine
- EN300-1757253
-
- インチ: 1S/C9H13N3S/c1-6(10)5-8-7(2)11-9-12(8)3-4-13-9/h3-4,6H,5,10H2,1-2H3/t6-/m0/s1
- InChIKey: IWTOQGBDFANBOX-LURJTMIESA-N
- ほほえんだ: S1C=CN2C1=NC(C)=C2C[C@H](C)N
計算された属性
- せいみつぶんしりょう: 195.08301860g/mol
- どういたいしつりょう: 195.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 71.6Ų
(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1757253-0.05g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 0.05g |
$1793.0 | 2023-09-20 | ||
Enamine | EN300-1757253-2.5g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 2.5g |
$4183.0 | 2023-09-20 | ||
Enamine | EN300-1757253-1.0g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 1g |
$2134.0 | 2023-06-03 | ||
Enamine | EN300-1757253-10.0g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 10g |
$9177.0 | 2023-06-03 | ||
Enamine | EN300-1757253-0.5g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 0.5g |
$2049.0 | 2023-09-20 | ||
Enamine | EN300-1757253-5.0g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 5g |
$6190.0 | 2023-06-03 | ||
Enamine | EN300-1757253-10g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 10g |
$9177.0 | 2023-09-20 | ||
Enamine | EN300-1757253-1g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 1g |
$2134.0 | 2023-09-20 | ||
Enamine | EN300-1757253-0.25g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 0.25g |
$1964.0 | 2023-09-20 | ||
Enamine | EN300-1757253-0.1g |
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |
2227772-67-8 | 0.1g |
$1879.0 | 2023-09-20 |
(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amineに関する追加情報
Introduction to (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine (CAS No. 2227772-67-8)
(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine (CAS No. 2227772-67-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, has been the subject of several recent studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine is composed of a chiral center at the propan-2-amine moiety and a 6-methylimidazo[2,1-b][1,3]thiazole ring system. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The chiral center is crucial for the compound's enantiomeric selectivity, which can significantly influence its pharmacological profile.
Recent research has highlighted the potential of (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine as a promising lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in neurological disorders and cancer. For instance, it has been reported to exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
In addition to its potential as a MAO-B inhibitor, (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine has also shown promise in modulating other important biological pathways. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound can effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. These findings suggest that (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine may have broad-spectrum therapeutic applications beyond its initial focus on neurological disorders.
The pharmacokinetic properties of (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine have also been extensively studied to ensure its suitability for clinical development. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, making it an attractive candidate for further optimization and clinical testing.
To further validate its therapeutic potential, several preclinical studies have been conducted to assess the safety and efficacy of (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine (CAS No. 2227772-67-8) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an exciting area of research with significant potential for addressing unmet medical needs in various disease areas. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
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